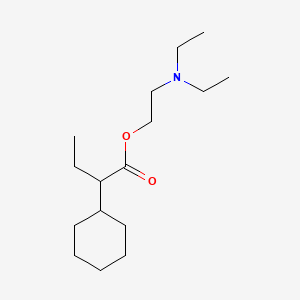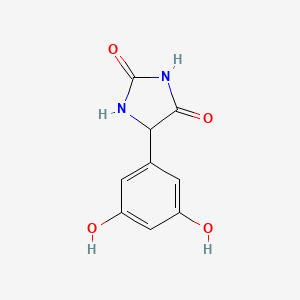
DL-5-(3,5-Dihydroxyphenyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-5-(3,5-Dihydroxyphenyl)hydantoin is a compound belonging to the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-5-(3,5-Dihydroxyphenyl)hydantoin can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring . Another method includes the use of α-amino methyl esters and 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates under mechanochemical conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
DL-5-(3,5-Dihydroxyphenyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the hydantoin ring.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
DL-5-(3,5-Dihydroxyphenyl)hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Mechanism of Action
The mechanism of action of DL-5-(3,5-Dihydroxyphenyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it is believed to modulate voltage-sensitive sodium channels, thereby inhibiting the release of excitatory neurotransmitters . This action helps stabilize neuronal membranes and prevent seizures.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Nirvanol: A hydantoin derivative with similar therapeutic applications.
Uniqueness
DL-5-(3,5-Dihydroxyphenyl)hydantoin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
187978-82-1 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(3,5-dihydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-5-1-4(2-6(13)3-5)7-8(14)11-9(15)10-7/h1-3,7,12-13H,(H2,10,11,14,15) |
InChI Key |
TVPBMIWIOVFNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
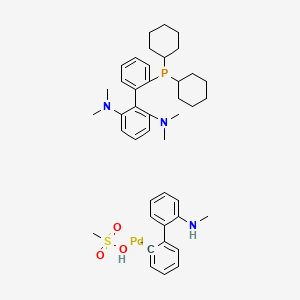
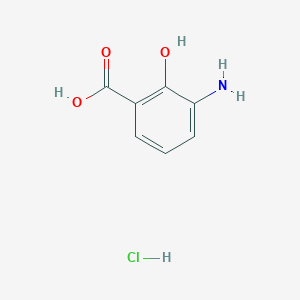
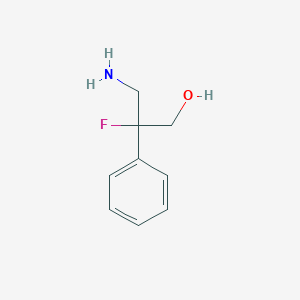
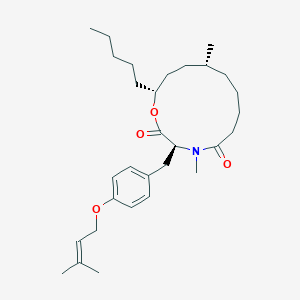
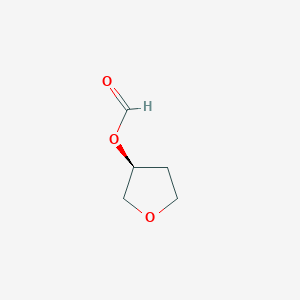
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
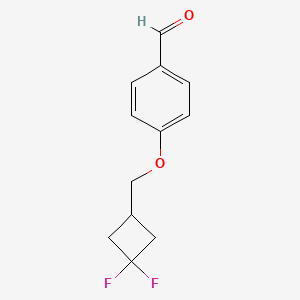
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

